N'-{(3E)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide
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Overview
Description
N’-[(3Z)-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes an indole moiety linked to a pyridine ring through a hydrazide linkage. The presence of the dipropylamino group further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-4-CARBOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of the indole moiety, which is then functionalized to introduce the dipropylamino group. The subsequent steps involve the formation of the hydrazide linkage and the attachment of the pyridine ring. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-4-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophiles employed.
Scientific Research Applications
N’-[(3Z)-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-[(3Z)-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-4-CARBOHYDRAZIDE include:
Uniqueness
What sets N’-[(3Z)-1-[(DIPROPYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-4-CARBOHYDRAZIDE apart from similar compounds is its unique combination of an indole moiety, a pyridine ring, and a dipropylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H25N5O2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[1-[(dipropylamino)methyl]-2-hydroxyindol-3-yl]iminopyridine-4-carboxamide |
InChI |
InChI=1S/C21H25N5O2/c1-3-13-25(14-4-2)15-26-18-8-6-5-7-17(18)19(21(26)28)23-24-20(27)16-9-11-22-12-10-16/h5-12,28H,3-4,13-15H2,1-2H3 |
InChI Key |
CZMOMOZEFNTPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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